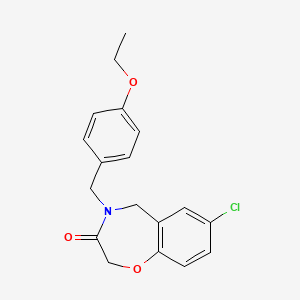

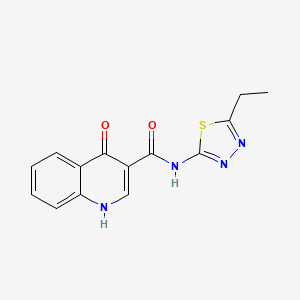

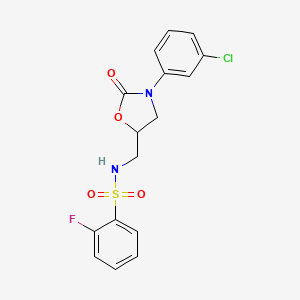

![molecular formula C14H10ClN3O B2763127 2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034265-95-5](/img/structure/B2763127.png)

2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a compound with the molecular formula C14H10ClN3O . It belongs to the class of organic compounds known as phenylpyrazoles . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which includes “2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide”, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis

The average mass of “2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is 271.702 Da and the monoisotopic mass is 271.051239 Da .Wissenschaftliche Forschungsanwendungen

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, a family of compounds to which 2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide belongs, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

Compounds in this family allow good solid-state emission intensities . This means they can be used in the design of solid-state emitters, which have applications in various fields, including optoelectronics and sensor technology .

Anti-Tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to 2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, have been synthesized and evaluated for their anti-tubercular activity . They exhibited significant activity against Mycobacterium tuberculosis H37Ra .

Cytotoxicity Studies

The most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells . This makes them potential candidates for further development in medical applications .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes in this family decreased by 89–94% . This is a very good photobleaching performance when compared with those obtained for the commercial probes .

Molecular Interactions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests potential applications in drug design and discovery .

Zukünftige Richtungen

The future directions for “2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” and similar compounds lie in their potential applications in medicinal chemistry and material science . Their significant photophysical properties and high impact in medicinal chemistry make them a promising area for future research .

Eigenschaften

IUPAC Name |

2-chloro-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-13-4-2-1-3-12(13)14(19)17-10-6-8-18-11(9-10)5-7-16-18/h1-9H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVLJWDOXGGXNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=CC=NN3C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

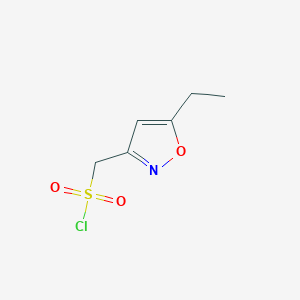

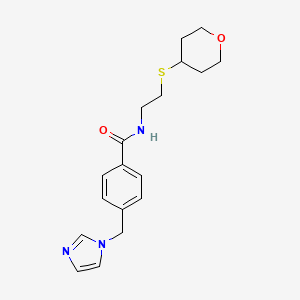

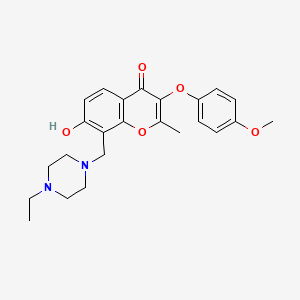

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2763046.png)

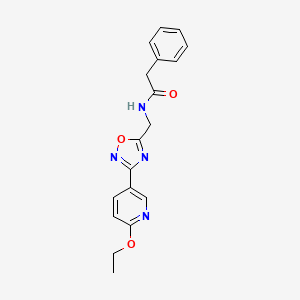

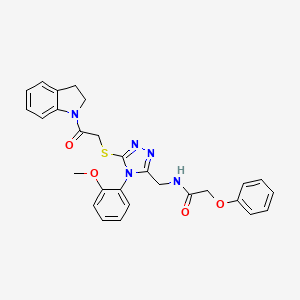

![4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B2763065.png)

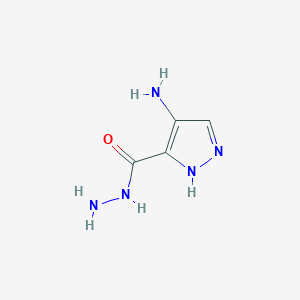

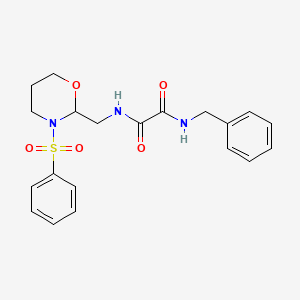

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2763066.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2763067.png)